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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

An In-Depth Technical Guide to the Pharmacology of VPC01091.4
Executive Summary

VPC01091.4 is a stereoisomer of the FTY720 analog, VPC01091. Unlike its parent compound
FTY720 (fingolimod), which is a modulator of sphingosine-1-phosphate (S1P) receptors,
VPCO01091.4 is a non-phosphorylatable analog that exerts its effects through a distinct
mechanism.[1][2] Extensive research has identified VPC01091.4 as a potent, low-micromolar
inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] This
inhibition of TRPM7 leads to significant anti-inflammatory and immunomodulatory effects
without causing the lymphopenia associated with S1P receptor agonists.[1][2] In vivo studies
demonstrate that VPC01091.4 can accumulate in the brain and lungs and is effective in
blunting both systemic inflammation and neuroinflammation in a mouse model of endotoxemia.
[1] This technical guide provides a comprehensive overview of the pharmacology of
VPCO01091.4, including its mechanism of action, quantitative pharmacological data, detailed
experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

The primary pharmacological target of VPC01091.4 is the TRPM7 channel, a ubiquitously
expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a non-selective
cation channel that plays a crucial role in cellular magnesium and calcium homeostasis and is
implicated in various physiological processes, including immune cell activation.[5]

VPCO01091.4 acts as a direct inhibitor of the TRPM7 ion channel, blocking the influx of cations.
[1] Its structure, particularly the orientation of its hydroxymethyl group, makes it unsuitable as a
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substrate for sphingosine kinases, the enzymes that phosphorylate FTY720 into its active S1P
receptor agonist form.[1][2] Consequently, VPC01091.4 is inert at S1P receptors and does not
induce lymphocyte sequestration from lymph nodes, a hallmark of FTY720's mechanism.[1][2]
The anti-inflammatory effects of VPC01091.4 stem from its ability to modulate the activity of
immune cells, such as macrophages and microglia, by inhibiting TRPM7.[1]

Signaling Pathways

The signaling pathway for VPC01091.4 is direct and distinct from S1P receptor modulators. It
involves the physical blockade of the TRPM7 channel, which in turn attenuates downstream
inflammatory signaling cascades in immune cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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